Technical Guide: Chemical Properties of 3,4,4-Trimethyl-2-cyclohexen-1-one
Technical Guide: Chemical Properties of 3,4,4-Trimethyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,4-trimethyl-2-cyclohexen-1-one (CAS No. 17299-41-1). It includes available physical data, a discussion of its characteristic reactivity as an α,β-unsaturated ketone, and a detailed, proposed experimental protocol for its synthesis via the Robinson annulation. Spectroscopic data, where available, are presented, supplemented by predicted values based on analogous structures. This document is intended to serve as a foundational resource for professionals engaged in organic synthesis, chemical research, and drug development.
Chemical Identity and Physical Properties
3,4,4-Trimethyl-2-cyclohexen-1-one is a cyclic ketone and a derivative of cyclohexenone. Its core structure features a six-membered ring with a carbonyl group, an adjacent carbon-carbon double bond (an enone system), and three methyl groups at positions 3 and 4.
Table 1: Identifiers and Physical Properties of 3,4,4-Trimethyl-2-cyclohexen-1-one and Related Isomers
| Property | Value for 3,4,4-Trimethyl-2-cyclohexen-1-one | Value for Isomer: 2,4,4-Trimethyl-2-cyclohexen-1-one | Value for Isomer: 4,4,6-Trimethyl-2-cyclohexen-1-one |
| CAS Number | 17299-41-1[1] | 13395-71-6 | 13395-73-8 |
| Molecular Formula | C₉H₁₄O[1] | C₉H₁₄O | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol [2] | 138.21 g/mol | 138.21 g/mol |
| IUPAC Name | 3,4,4-trimethylcyclohex-2-en-1-one | 2,4,4-trimethylcyclohex-2-en-1-one | 4,4,6-trimethylcyclohex-2-en-1-one |
| Boiling Point | Data not available[2] | 81-82 °C @ 20 mmHg | 192-193 °C @ 760 mmHg[3] |
| Density | Data not available[2] | 0.924 g/mL @ 25 °C | Data not available |
| Refractive Index | Data not available[2] | n20/D 1.476 | Data not available |
| Melting Point | Data not available[2] | 158 °C | Data not available |
Spectroscopic Data
Detailed experimental spectra for 3,4,4-trimethyl-2-cyclohexen-1-one are not widely published. The NIST WebBook indicates the availability of an electron ionization mass spectrum.[1] The following tables provide mass spectrometry information and predicted NMR and IR data based on the compound's structure and data from related isomers.
Table 2: Mass Spectrometry Data
| Data Type | Source | Details |
| Mass Spectrum (Electron Ionization) | NIST WebBook[1] | Data available in the NIST database. The molecular ion peak [M]⁺ would be expected at m/z = 138. |
Table 3: Predicted Spectroscopic Data for 3,4,4-Trimethyl-2-cyclohexen-1-one
| Spectrum Type | Predicted Chemical Shift / Frequency | Assignment and Notes |
| ¹H NMR | ~ 5.8-6.0 ppm (s, 1H) | Vinylic proton at C-2. Expected to be a singlet as there are no adjacent protons. |
| ~ 2.3-2.5 ppm (t, 2H) | Methylene protons (-CH₂-) at C-6, adjacent to the carbonyl group. | |
| ~ 1.8-2.0 ppm (t, 2H) | Methylene protons (-CH₂-) at C-5. | |
| ~ 1.9-2.1 ppm (s, 3H) | Methyl protons (-CH₃) at C-3, attached to the double bond. | |
| ~ 1.1-1.3 ppm (s, 6H) | Geminal dimethyl protons (-C(CH₃)₂) at C-4. Expected to be a singlet. | |
| ¹³C NMR | ~ 199-201 ppm | Carbonyl carbon (C=O) at C-1. |
| ~ 160-165 ppm | Olefinic carbon at C-3. | |
| ~ 125-130 ppm | Olefinic carbon at C-2. | |
| ~ 45-50 ppm | Quaternary carbon (-C(CH₃)₂) at C-4. | |
| ~ 35-40 ppm | Methylene carbon (-CH₂) at C-6. | |
| ~ 30-35 ppm | Methylene carbon (-CH₂) at C-5. | |
| ~ 25-30 ppm | Geminal dimethyl carbons (-C(CH₃)₂) at C-4. | |
| ~ 20-25 ppm | Methyl carbon (-CH₃) at C-3. | |
| IR Spectroscopy | ~ 1665-1685 cm⁻¹ (strong) | C=O stretch, characteristic of an α,β-unsaturated ketone. |
| ~ 1620-1640 cm⁻¹ (medium) | C=C stretch of the conjugated system. | |
| ~ 2850-3000 cm⁻¹ (medium) | C-H stretching from alkyl groups. |
Chemical Reactivity
The chemical reactivity of 3,4,4-trimethyl-2-cyclohexen-1-one is dominated by its α,β-unsaturated ketone (enone) functional group. This system possesses two primary electrophilic sites: the carbonyl carbon (C-1) and the β-olefinic carbon (C-3).
-
1,2-Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the carbonyl carbon directly in a 1,2-addition.
-
1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as enolates, amines, and cuprates, preferentially attack the β-carbon in a 1,4-conjugate addition, which is a key reaction for forming new carbon-carbon bonds.
-
Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents like sodium borohydride (NaBH₄). The carbon-carbon double bond can be reduced via catalytic hydrogenation.
Experimental Protocols
While a specific published protocol for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one was not found in detail, its structure is ideally suited for synthesis via the Robinson annulation . This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.
Proposed Synthesis via Robinson Annulation
A plausible route involves the base-catalyzed reaction of 3,3-dimethyl-2-butanone with methyl vinyl ketone (MVK) .
Overall Reaction: 3,3-Dimethyl-2-butanone + Methyl Vinyl Ketone → 3,4,4-Trimethyl-2-cyclohexen-1-one
Methodology:
Step 1: Michael Addition to form the 1,5-Diketone Intermediate
-
Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Reagent Preparation: Dissolve 3,3-dimethyl-2-butanone (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Base Addition: Add a catalytic amount of a base, such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) (e.g., 0.1 eq), to the solution to generate the enolate of the ketone.
-
Michael Acceptor Addition: Cool the reaction mixture in an ice bath. Slowly add methyl vinyl ketone (MVK) (1.0 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to allow the Michael addition to proceed to completion, forming the intermediate 1,5-diketone (6,6-dimethylheptane-2,5-dione).
Step 2: Intramolecular Aldol Condensation and Dehydration
-
Initiate Cyclization: To the same reaction mixture containing the 1,5-diketone, add an additional amount of base (e.g., bringing the total to 1.0-1.2 eq) to promote the intramolecular aldol reaction.
-
Heating: Heat the reaction mixture to reflux for several hours (e.g., 3-6 hours). This provides the energy needed for both the ring-closing aldol addition and the subsequent dehydration (condensation) to form the α,β-unsaturated ketone.
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Safety and Handling
While a specific safety data sheet for 3,4,4-trimethyl-2-cyclohexen-1-one is not widely available, data from related cyclohexenone derivatives suggest appropriate precautions should be taken.
-
Hazards: Likely to be a combustible liquid. May cause skin and serious eye irritation. May cause respiratory irritation.
-
Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted with a thorough risk assessment and in accordance with institutional safety protocols.
